molecular formula C28H29N5O5S B11965130 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11965130
M. Wt: 547.6 g/mol
InChI Key: HSFGCOOUZIOOMM-STBIYBPSSA-N
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Description

2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: This step involves the cyclization of an appropriate hydrazine derivative with a suitable nitrile or carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with a thiol or disulfide compound to introduce the sulfanyl group.

    Condensation with Hydrazide Derivative: The final step involves the condensation of the sulfanyl-triazole intermediate with an aldehyde or ketone derivative to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring and the hydrazide moiety can be reduced under suitable conditions.

    Substitution: The ethoxy and trimethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can lead to dihydrotriazole derivatives.

Scientific Research Applications

2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide
  • **2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-dimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

The unique combination of the ethoxyphenyl and trimethoxyphenyl groups in 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H29N5O5S

Molecular Weight

547.6 g/mol

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H29N5O5S/c1-5-38-22-14-12-21(13-15-22)33-27(19-9-7-6-8-10-19)31-32-28(33)39-18-24(34)30-29-17-20-11-16-23(35-2)26(37-4)25(20)36-3/h6-17H,5,18H2,1-4H3,(H,30,34)/b29-17+

InChI Key

HSFGCOOUZIOOMM-STBIYBPSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C(=C(C=C3)OC)OC)OC)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C(=C(C=C3)OC)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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